Investigating the role of the NK-3 receptor: This receptor is implicated in various physiological processes, including neurotransmission, smooth muscle contraction, and inflammation. [, ] Having a potent and selective tool like N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide could aid in elucidating the specific roles of NK-3 receptors in these processes.
Developing new therapeutic agents: While further research is needed to confirm its activity and selectivity, if N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide demonstrates similar properties to other NK-3 antagonists, it could serve as a starting point for designing novel therapeutics for conditions where NK-3 receptor modulation is beneficial. [, ]
Related Compounds
2-Phenyl-4-quinolinecarboxamides
Compound Description: This represents a broad chemical class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor (hNK-3). These compounds are based on the 2-phenylquinoline backbone. []
Relevance: This class of compounds shares the core 2-phenylquinoline structure with the target compound, N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide. The key difference lies in the substitution on the phenyl ring attached to the carboxamide nitrogen. While the target compound features an acetyl group at the 3-position, this class encompasses diverse substituents at various positions on this phenyl ring. []
Compound Description: This compound is the first reported potent non-peptide antagonist for the hNK-3 receptor. It is structurally derived from a constrained analog of SR 48968, an NK-2 receptor antagonist with moderate affinity for the NK-3 receptor. []
Relevance: Though structurally distinct from the target compound, N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide, SR 142801's shared activity as an hNK-3 receptor antagonist highlights the diverse chemical scaffolds capable of interacting with this target. []
SR 48968
Relevance: While its primary activity is on the NK-2 receptor, SR 48968's interaction with NK-3 receptors, albeit moderate, suggests potential structural similarities or overlapping pharmacophoric features with N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide. The structural modification of SR 48968 led to the development of SR 142801, a more potent and selective NK-3 receptor antagonist. []
“Peptoid” NK-3 antagonist PD 157672
Compound Description: PD 157672 is a "peptoid" that acts as an antagonist of the NK-3 receptor. []
Relevance: Similar to SR 142801, PD 157672 exemplifies an alternative chemical class capable of antagonizing the hNK-3 receptor. This further emphasizes the structural diversity among compounds targeting this receptor, contrasting with the N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide scaffold. []
Peptide-derived PD 161182
Compound Description: This compound is a peptide-derived antagonist of the NK-3 receptor. []
Relevance: As a peptide derivative, PD 161182 represents a distinct class of NK-3 receptor antagonists compared to the small-molecule structure of N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide. This highlights the varied chemical nature of ligands targeting this receptor. []
N-(4-Acetylphenyl)quinoline-3-carboxamide
Compound Description: This compound serves as an intermediate in the synthesis of a broader class of amide chalcones, achieved through a Claisen-Schmidt reaction with piperonal. []
Relevance: This compound is structurally analogous to the target compound N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide, with the key difference being the position of the carboxamide group on the quinoline ring system. This structural similarity suggests potential similarities in their chemical reactivity and potential biological activities. []
Compound Description: Identified as a potent and selective hNK-3 receptor antagonist, SB 223412 represents a significant advancement within the 2-phenyl-4-quinolinecarboxamide class. Its development involved optimizing earlier compounds for metabolic stability, affinity, and selectivity. Notably, introducing a hydroxyl group at the 3-position of the quinoline ring significantly enhanced its hNK-3 binding affinity. []
Relevance: Sharing the core 2-phenyl-4-quinolinecarboxamide structure with the target compound, SB 223412 highlights the impact of subtle structural modifications. Its high potency and selectivity demonstrate the potential for fine-tuning within this class to achieve desirable pharmacological properties. The presence of a hydroxyl group at the 3-position of the quinoline ring, absent in N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide, underscores the importance of this position for hNK-3 receptor binding. []
Compound Description: This compound is another potent hNK-3 receptor antagonist within the 2-phenyl-4-quinolinecarboxamide class. It features an amino group at the 3-position of the quinoline ring, which, similarly to the hydroxyl group in SB 223412, significantly enhances its binding affinity. []
Relevance: This compound, closely related to SB 223412 and sharing the core structure with N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide, further emphasizes the crucial role of the 3-position substituent on the quinoline ring for hNK-3 receptor binding. The presence of an amino group at this position, absent in the target compound, suggests an alternative structural modification for enhancing activity. []
Compound Description: This compound is an orally active, potent, and selective transient receptor potential vanilloid 4 (TRPV4) blocker discovered during research into addressing unexpected cardiovascular liabilities observed from in vivo studies. []
Relevance: GSK2193874 shares the core 4-quinolinecarboxamide structure with N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide. The presence of various substituents, including a bromine atom at position 7 and a trifluoromethyl group at the 2-phenyl substituent, highlights the potential for diverse modifications within this scaffold. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.